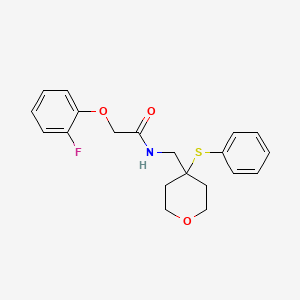
2-(2-fluorophenoxy)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenoxy)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the acetamide family and is commonly referred to as FPTA. The synthesis of FPTA is a complex process that involves several steps, and its mechanism of action is not fully understood.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(2-fluorophenoxy)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide' involves the reaction of 2-fluorophenol with N-(4-bromobut-2-yn-1-yl)-N-methylacetamide to form 2-(2-fluorophenoxy)-N-methylacetamide. This intermediate is then reacted with 4-phenylthio-tetrahydro-2H-pyran in the presence of a base to form the final product.
Starting Materials
2-fluorophenol, N-(4-bromobut-2-yn-1-yl)-N-methylacetamide, 4-phenylthio-tetrahydro-2H-pyran, base
Reaction
Step 1: 2-fluorophenol is reacted with N-(4-bromobut-2-yn-1-yl)-N-methylacetamide in the presence of a base to form 2-(2-fluorophenoxy)-N-methylacetamide., Step 2: 2-(2-fluorophenoxy)-N-methylacetamide is then reacted with 4-phenylthio-tetrahydro-2H-pyran in the presence of a base to form the final product.
Mechanism Of Action
The exact mechanism of action of FPTA is not fully understood. However, it has been suggested that FPTA exerts its anti-inflammatory, anti-cancer, and anti-viral effects by modulating various signaling pathways. FPTA has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses and inflammation. FPTA has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. Additionally, FPTA has been shown to inhibit the HCV NS5B polymerase, which is essential for the replication of hepatitis C virus.
Biochemical And Physiological Effects
FPTA has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases. FPTA has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, FPTA has been shown to inhibit the replication of several viruses, including dengue virus and hepatitis C virus.
Advantages And Limitations For Lab Experiments
One of the advantages of FPTA is its potential therapeutic applications. FPTA has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs. However, there are also limitations to using FPTA in lab experiments. One limitation is its complex synthesis process, which may make it difficult to produce large quantities of the compound. Additionally, the mechanism of action of FPTA is not fully understood, which may make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for the study of FPTA. One direction is to further investigate its mechanism of action. Understanding how FPTA exerts its anti-inflammatory, anti-cancer, and anti-viral effects could lead to the development of more effective drugs. Another direction is to explore the potential of FPTA in combination therapy. FPTA has been shown to enhance the effects of other drugs, making it a promising candidate for combination therapy. Additionally, further studies are needed to evaluate the safety and efficacy of FPTA in animal models and humans.
Scientific Research Applications
FPTA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. FPTA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases. FPTA has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, FPTA has been shown to inhibit the replication of several viruses, including dengue virus and hepatitis C virus.
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(4-phenylsulfanyloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3S/c21-17-8-4-5-9-18(17)25-14-19(23)22-15-20(10-12-24-13-11-20)26-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIZDPZTRDHRFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)COC2=CC=CC=C2F)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2907133.png)
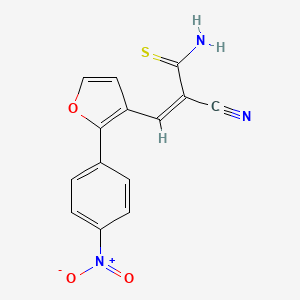
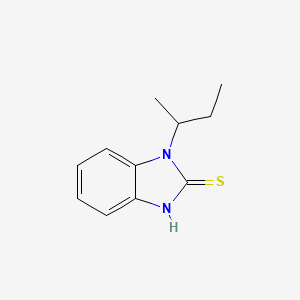
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid](/img/structure/B2907142.png)
![1-(2-Chlorophenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2907145.png)
![1-[4-(Difluoromethyl)cyclohexyl]-N-methylmethanamine;hydrochloride](/img/structure/B2907146.png)
![tert-butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate](/img/structure/B2907147.png)
![6-(3,5-dimethylpiperidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2907148.png)

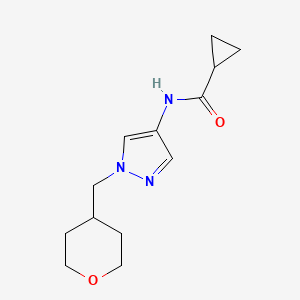
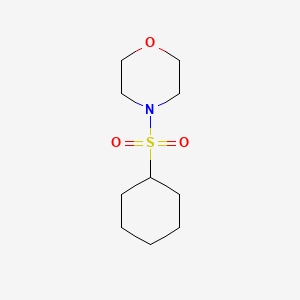
![(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(p-tolyl)methanone](/img/structure/B2907153.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2907154.png)
![4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline](/img/structure/B2907155.png)